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Abstract
Encenicline hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7

nicotinic acetylcholine receptor (α7 nAChR) that was developed for the treatment of cognitive

impairment in schizophrenia and Alzheimer's disease.[1][2] As a modulator of cholinergic

neurotransmission, encenicline aimed to enhance cognitive function by potentiating the effects

of acetylcholine in the brain.[2] Despite promising preclinical and early clinical results, the

development of encenicline was ultimately halted due to a combination of factors, including the

failure to meet primary endpoints in Phase III trials for schizophrenia and the emergence of

serious gastrointestinal adverse events in Alzheimer's disease trials.[2][3] This technical guide

provides a comprehensive overview of encenicline's mechanism of action, its interaction with

the cholinergic system, and a summary of key preclinical and clinical data.

Introduction to Cholinergic Neurotransmission and
the α7 nAChR
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical

role in regulating cognitive processes, including learning, memory, and attention.[2] Nicotinic

acetylcholine receptors (nAChRs), a class of ligand-gated ion channels, are key components of

this system. The α7 subtype of the nAChR is a homopentameric channel that is highly
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expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal

cortex.[4] The α7 nAChR is characterized by its high permeability to calcium ions, which allows

it to modulate a variety of downstream signaling pathways involved in synaptic plasticity and

neurotransmitter release.[4]

Encenicline's Mechanism of Action
Encenicline acts as a selective partial agonist at the α7 nAChR.[2] This means that it binds to

the receptor and elicits a response that is lower than that of the endogenous full agonist,

acetylcholine. It is believed that at low concentrations, encenicline acts as a co-agonist with

acetylcholine, sensitizing the α7 nAChR to its natural ligand and thereby enhancing cholinergic

neurotransmission.[2] This potentiation of the acetylcholine response was thought to be the

primary mechanism by which encenicline could improve cognitive function.[2]

Preclinical Pharmacology
Binding Affinity and Selectivity
Radioligand binding assays were conducted to determine the affinity of encenicline for various

neurotransmitter receptors. These studies demonstrated that encenicline is a potent and

selective ligand for the α7 nAChR.

Receptor/Transport
er

Ligand Tissue Source Ki (nM)

α7 nAChR [125I]-α-bungarotoxin
Rat Brain

Homogenate
4.3

5-HT3 Receptor [3H]-GR65630 Human Recombinant <10 (IC50)

Table 1: Binding Affinity of Encenicline for α7 nAChR and 5-HT3 Receptors.

Functional Activity
The functional activity of encenicline as a partial agonist at the α7 nAChR was assessed using

various in vitro assays.
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Assay Type Cell Line Parameter Value

Calcium Influx Assay SH-SY5Y cells EC50 0.39 µM

Table 2: Functional Activity of Encenicline at the α7 nAChR.

In Vivo Efficacy: Novel Object Recognition Task
The procognitive effects of encenicline were evaluated in preclinical animal models, such as

the novel object recognition (NOR) task in rats. This task assesses an animal's ability to

recognize a novel object from a familiar one, a measure of recognition memory.

Experimental Protocol: Novel Object Recognition (NOR) Task

Habituation: Rats are individually habituated to an open-field arena for a set period over

several days.

Acquisition Phase (T1): On the test day, each rat is placed in the arena containing two

identical objects and allowed to explore them for a defined period (e.g., 5 minutes).

Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 to

24 hours).

Test Phase (T2): The rat is returned to the arena, which now contains one familiar object

from the acquisition phase and one novel object. The time spent exploring each object is

recorded.

Data Analysis: A discrimination index (DI) is calculated as the difference in time spent

exploring the novel and familiar objects, divided by the total exploration time. A higher DI

indicates better recognition memory.

Encenicline was shown to reverse scopolamine-induced memory deficits in the NOR task,

demonstrating its potential to improve cognitive function.[2]

Clinical Development
Pharmacokinetics in Healthy Volunteers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.alzforum.org/therapeutics/encenicline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A single ascending-dose study was conducted in healthy male volunteers to assess the

pharmacokinetic profile of encenicline.

Dose Cmax (ng/mL) AUC0-∞ (ng·h/mL)

1 mg 0.59 45.6

3.5 mg 2.1 189

7 mg 4.5 423

20 mg 14.2 1450

60 mg 45.1 4890

180 mg 100 8890

Table 3: Mean Pharmacokinetic Parameters of Encenicline in Healthy Male Volunteers.[5]

Encenicline was generally well-tolerated, with a dose-proportional increase in exposure.[5]

Phase II Clinical Trial in Schizophrenia (NCT00766363)
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and

safety of encenicline as a pro-cognitive treatment in patients with schizophrenia.[2][6]

Study Design:

Participants: 319 patients with stable schizophrenia.

Intervention: Encenicline (0.27 mg or 0.9 mg once daily) or placebo for 12 weeks.

Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the

CogState computerized battery.

Secondary Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia

Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).[6]
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Endpoint
Encenicline
Dose

Comparison
vs. Placebo

p-value Cohen's d

CogState OCI 0.27 mg

Statistically

Significant

Improvement

0.034 0.257

SCoRS Total

Score
0.9 mg

Statistically

Significant

Improvement

0.011 -

PANSS Negative

Subscale
0.9 mg

Statistically

Significant

Improvement

0.028 0.33

PANSS

Cognition Factor
0.9 mg

Statistically

Significant

Improvement

0.0098 0.40

Table 4: Key Efficacy Results from the Phase II Study of Encenicline in Schizophrenia.[6][7]

Phase III Clinical Trials and Discontinuation
Two global Phase III trials (NCT01714713, NCT01714739) were initiated to further evaluate the

efficacy and safety of encenicline in patients with schizophrenia.[1][8] The co-primary endpoints

for these trials were the MCCB and the SCoRS.[1] However, in 2016, it was announced that

both trials failed to meet their co-primary endpoints.[2]

In parallel, Phase III trials of encenicline in patients with Alzheimer's disease (COGNITIV AD)

were placed on a clinical hold by the FDA due to reports of serious gastrointestinal adverse

events.[2][3] The development of encenicline was subsequently discontinued.[2]

Signaling Pathways in Cholinergic
Neurotransmission
The activation of α7 nAChRs by encenicline initiates a cascade of intracellular signaling events

that are believed to underlie its effects on cognition. The high calcium permeability of the α7

nAChR is a key factor in initiating these downstream pathways.
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Caption: α7 nAChR signaling cascade initiated by encenicline.

Activation of the α7 nAChR by encenicline leads to an influx of calcium, which in turn can

activate several downstream signaling pathways, including:

JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7

nAChR activation.

PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective and anti-

apoptotic effects.[9]

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in

synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying

learning and memory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b607310?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow and Logical Relationships
Drug Discovery and Development Pipeline for a Pro-
cognitive Agent
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Caption: A typical drug development workflow for a pro-cognitive agent.
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Conclusion
Encenicline hydrochloride represented a rational and targeted approach to enhancing

cognitive function through the modulation of the α7 nicotinic acetylcholine receptor. Preclinical

and early clinical studies provided a strong proof-of-concept for its pro-cognitive effects.

However, the failure to demonstrate efficacy in pivotal Phase III trials for schizophrenia,

coupled with safety concerns in the Alzheimer's disease population, ultimately led to the

discontinuation of its development. The story of encenicline serves as a valuable case study in

the challenges of developing novel treatments for cognitive impairment and highlights the

importance of robust clinical trial design and patient population considerations. Despite its

ultimate failure, the research into encenicline has contributed significantly to our understanding

of the role of the α7 nAChR in cholinergic neurotransmission and cognitive function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE
IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS
LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

2. alzforum.org [alzforum.org]

3. Encenicline - Wikipedia [en.wikipedia.org]

4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor
in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

5. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective
α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic
Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. cogstate.com [cogstate.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607310?utm_src=pdf-body
https://www.benchchem.com/product/b607310?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6455494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6455494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6455494/
https://www.alzforum.org/therapeutics/encenicline
https://en.wikipedia.org/wiki/Encenicline
https://pmc.ncbi.nlm.nih.gov/articles/PMC9865019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9865019/
https://pubmed.ncbi.nlm.nih.gov/25438724/
https://pubmed.ncbi.nlm.nih.gov/25438724/
https://pubmed.ncbi.nlm.nih.gov/25438724/
https://pubmed.ncbi.nlm.nih.gov/26089183/
https://pubmed.ncbi.nlm.nih.gov/26089183/
https://pubmed.ncbi.nlm.nih.gov/26089183/
https://www.cogstate.com/publication/randomized-double-blind-placebo-controlled-study-of-encenicline-an-%CE%B17-nicotinic-acetylcholine-receptor-agonist-as-a-treatment-for-cognitive-impairment-in-schizophrenia/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. go.drugbank.com [go.drugbank.com]

9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the
brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Encenicline Hydrochloride: A Technical Deep Dive into
its Role in Cholinergic Neurotransmission]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607310#encenicline-hydrochloride-s-role-in-
cholinergic-neurotransmission]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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